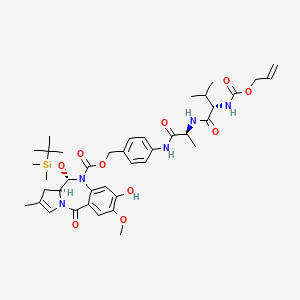
Tesirine intermediate-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tesirine intermediate-2 is a chemical compound that serves as an intermediate in the synthesis of Tesirine, a pyrrole benzodiazepine dimer. Tesirine is known for its strong cytotoxicity and is used in the development of antibody-drug conjugates, which are targeted cancer therapies .
Preparation Methods
Tesirine intermediate-2 is synthesized through a multi-step chemical process. The synthetic route involves the formation of a pyrrole benzodiazepine dimer, which is achieved through a series of reactions including condensation, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often involving large-scale reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
Tesirine intermediate-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions are typically derivatives of the pyrrole benzodiazepine dimer, which can be further modified to produce Tesirine .
Scientific Research Applications
Tesirine intermediate-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of Tesirine intermediate-2 involves its conversion to Tesirine, which then exerts its effects by binding to DNA and forming crosslinks. These crosslinks prevent the replication and transcription of DNA, leading to cell death. The molecular targets of Tesirine include the minor groove of DNA, where it forms covalent bonds with specific nucleotides . The pathways involved in this process include the activation of DNA damage response mechanisms and the induction of apoptosis .
Comparison with Similar Compounds
Tesirine intermediate-2 is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pyrrole benzodiazepine dimers: These compounds share a similar core structure but may have different functional groups and reactivity.
Antibody-drug conjugate intermediates: These compounds are used in the synthesis of various antibody-drug conjugates and may have different linker chemistries and payloads.
This compound stands out due to its high cytotoxicity and its ability to form stable DNA crosslinks, making it a valuable intermediate in the synthesis of potent anticancer agents .
Properties
Molecular Formula |
C40H55N5O10Si |
|---|---|
Molecular Weight |
794.0 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C40H55N5O10Si/c1-12-17-53-38(50)43-33(23(2)3)35(48)41-25(5)34(47)42-27-15-13-26(14-16-27)22-54-39(51)45-29-20-31(46)32(52-9)19-28(29)36(49)44-21-24(4)18-30(44)37(45)55-56(10,11)40(6,7)8/h12-16,19-21,23,25,30,33,37,46H,1,17-18,22H2,2-11H3,(H,41,48)(H,42,47)(H,43,50)/t25-,30-,33-,37-/m0/s1 |
InChI Key |
XKNXDIGKRXQNKC-AGUYGVQZSA-N |
Isomeric SMILES |
CC1=CN2[C@@H](C1)[C@@H](N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN2C(C1)C(N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















